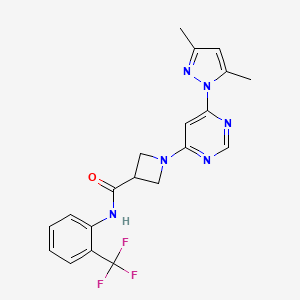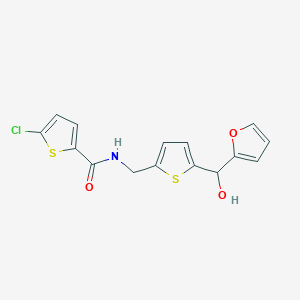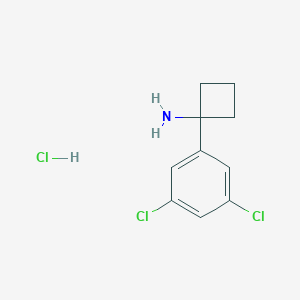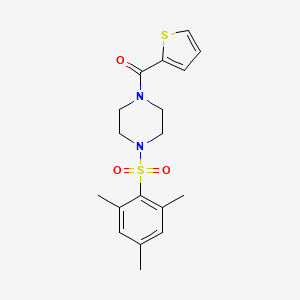![molecular formula C18H19BrN2O2S B2367264 4-[2-(4-bromophenyl)-4-sulfanylidene-1,4,5,6,7,8-hexahydroquinazolin-1-yl]butanoic acid CAS No. 620590-19-4](/img/structure/B2367264.png)
4-[2-(4-bromophenyl)-4-sulfanylidene-1,4,5,6,7,8-hexahydroquinazolin-1-yl]butanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[2-(4-bromophenyl)-4-sulfanylidene-5,6,7,8-tetrahydroquinazolin-1-yl]butanoic acid is a complex organic compound that features a quinazoline core, a bromophenyl group, and a butanoic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(4-bromophenyl)-4-sulfanylidene-5,6,7,8-tetrahydroquinazolin-1-yl]butanoic acid typically involves multiple steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via electrophilic aromatic substitution or through Suzuki-Miyaura coupling reactions.
Attachment of the Butanoic Acid Moiety: The butanoic acid moiety can be attached through esterification or amidation reactions, followed by hydrolysis to yield the final acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
4-[2-(4-bromophenyl)-4-sulfanylidene-5,6,7,8-tetrahydroquinazolin-1-yl]butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur or other functional groups.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups in place of the bromine atom.
科学研究应用
4-[2-(4-bromophenyl)-4-sulfanylidene-5,6,7,8-tetrahydroquinazolin-1-yl]butanoic acid has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or as a precursor for bioactive molecules.
Medicine: Research may explore its potential as a therapeutic agent, particularly in areas such as cancer or infectious diseases.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
作用机制
The mechanism of action of 4-[2-(4-bromophenyl)-4-sulfanylidene-5,6,7,8-tetrahydroquinazolin-1-yl]butanoic acid would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signaling pathways.
相似化合物的比较
Similar Compounds
4-Bromophenylacetic acid: A simpler compound with a bromophenyl group and an acetic acid moiety.
Quinazoline derivatives: Compounds with a quinazoline core, which may have similar biological activities.
Sulfur-containing heterocycles: Compounds with sulfur atoms in their structure, which may share similar chemical reactivity.
Uniqueness
4-[2-(4-bromophenyl)-4-sulfanylidene-5,6,7,8-tetrahydroquinazolin-1-yl]butanoic acid is unique due to its combination of a quinazoline core, a bromophenyl group, and a butanoic acid moiety. This unique structure may confer specific properties and activities that are not present in simpler or structurally different compounds.
属性
IUPAC Name |
4-[2-(4-bromophenyl)-4-sulfanylidene-5,6,7,8-tetrahydroquinazolin-1-yl]butanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19BrN2O2S/c19-13-9-7-12(8-10-13)17-20-18(24)14-4-1-2-5-15(14)21(17)11-3-6-16(22)23/h7-10H,1-6,11H2,(H,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHTQJDVWTCQBTE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=S)N=C(N2CCCC(=O)O)C3=CC=C(C=C3)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19BrN2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Spiro[2.3]hexane-5-sulfonyl chloride](/img/structure/B2367183.png)
![3-ethyl-7-((pyridin-3-ylmethyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2367184.png)
![2-[(2-methylquinazolin-4-yl)oxy]-N-{[4-(methylsulfanyl)phenyl]methyl}acetamide](/img/structure/B2367185.png)


![N-[(1-Thiophen-3-ylcyclopropyl)methyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2367190.png)
![benzyl N-[2-(4-chlorophenyl)quinolin-4-yl]carbamate](/img/structure/B2367193.png)
![N-[2-[(4-Methoxyphenyl)methylamino]-2-oxoethyl]prop-2-enamide](/img/structure/B2367194.png)
![4-Cyclobutyl-6-(4-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)pyrimidine](/img/structure/B2367196.png)


![2-{4-[(2-Chlorophenyl)methyl]piperazin-1-yl}acetohydrazide](/img/structure/B2367199.png)
![1-[5-[(4-Chlorophenyl)sulfanyl]-4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-(4-methoxyphenyl)piperazine](/img/structure/B2367201.png)

